EED226, also known as EED226-carboxylic acid, is a small molecule inhibitor targeting the embryonic ectoderm development protein, which is a critical component of the Polycomb Repressive Complex 2. This complex plays a significant role in gene regulation through histone modification, particularly in maintaining stem cell pluripotency and regulating differentiation. EED226 has garnered attention for its potential applications in cancer therapy due to its ability to modulate epigenetic states and influence tumor growth.
EED226 was initially developed as a potent inhibitor of the embryonic ectoderm development protein. It has been synthesized and characterized in various studies focusing on its biological effects and therapeutic potential, particularly in oncology. The compound is commercially available from suppliers such as Cayman Chemical and MedChemExpress, where it is often used in research settings to explore its pharmacological properties and mechanisms of action .
EED226 falls under the category of epigenetic inhibitors, specifically targeting histone methylation processes. It is classified as a small molecule drug with significant implications for cancer treatment, particularly in tumors characterized by aberrant Polycomb group protein activity.
The synthesis of EED226 involves several chemical reactions that create the specific molecular structure required for its biological activity. The compound can be synthesized through multi-step organic synthesis techniques, which typically include:
Technical details regarding the synthesis can vary based on the specific protocols followed in different laboratories, but common solvents used include dimethyl sulfoxide and acetonitrile .
The molecular structure of EED226 features a complex arrangement that allows it to interact effectively with the target protein. It typically includes:
The molecular formula for EED226 is , with a molecular weight of approximately 273.30 g/mol. The compound's structure has been elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
EED226 primarily acts by inhibiting the enzymatic activity of the embryonic ectoderm development protein within the Polycomb Repressive Complex 2. This inhibition leads to:
The compound's efficacy has been evaluated through various biochemical assays that measure its impact on histone modification patterns and downstream gene expression changes .
EED226 functions by binding to the embryonic ectoderm development protein within the Polycomb Repressive Complex 2, disrupting its ability to mediate histone methylation. This action results in:
Studies have shown that treatment with EED226 leads to significant reductions in H3K27me3 levels across various cancer cell lines, indicating its potential to reprogram epigenetic landscapes .
Relevant analyses include high-performance liquid chromatography for purity assessment and stability studies under various environmental conditions .
EED226 has significant applications in cancer research, particularly for:
The compound's ability to modulate gene expression makes it a valuable tool for studying stem cell biology and differentiation processes, offering insights into developmental biology and regenerative medicine .
EED226-COOH functions as a high-affinity molecular mimic of the endogenous histone mark H3K27me3, competitively occupying the aromatic cage within the WD40 domain of EED. This pocket, composed of conserved residues Y148, F97, and Y365, normally recognizes the trimethylated ammonium group of lysine 27 through cation-π and van der Waals interactions [1] [7]. Structural analyses reveal that EED226-COOH binds with a dissociation constant (Kd) of 82 nM to isolated EED and 114 nM to the intact PRC2 complex, demonstrating near-equivalent affinity to the natural H3K27me3 ligand [1] [10]. This competitive binding effectively disrupts the recruitment of PRC2 to chromatin regions pre-marked with H3K27me3, thereby abolishing a critical stimulatory signal required for catalytic activation [5] [7].
The molecular design of EED226-COOH incorporates a benzoic acid moiety that extends into a sub-pocket lined by Arg367, forming a critical salt bridge that enhances binding specificity [3] [6]. Unlike substrate-competitive EZH2 inhibitors, this allosteric mechanism enables EED226-COOH to inhibit both basal and H3K27me3-stimulated PRC2 activity, achieving half-maximal inhibitory concentrations (IC50) of 23.4 nM and 53.5 nM against peptide and nucleosome substrates, respectively [1] [10]. Remarkably, this inhibition exhibits non-competitive kinetics with both S-adenosylmethionine (SAM) cofactor and unmodified peptide substrates, confirming its distinct mechanism from catalytic site inhibitors [9] [10].
Table 1: Binding and Inhibition Parameters of EED226 Derivatives
Parameter | Value | Substrate/Condition | Significance |
---|---|---|---|
Kd for EED | 82 nM | Isolated EED protein | High-affinity binding to target pocket |
Kd for PRC2 | 114 nM | Intact PRC2 complex | Comparable binding in functional complex |
IC50 (Peptide) | 23.4 nM | H3K27me0 peptide substrate | Potent inhibition of basal activity |
IC50 (Nucleosome) | 53.5 nM | Mononucleosome + 1 μM H3K27me3 | Effective inhibition in chromatin context |
Selectivity Index | >100-fold | 21 methyltransferases tested | Minimized off-target effects [1] [9] |
Binding of EED226-COOH triggers substantial structural reorganization within the EED subunit that propagates to other PRC2 components. X-ray crystallography studies of EED226-COOH-bound complexes demonstrate a characteristic "collapsing" of the aromatic cage residues, where Y365 undergoes a ~120° rotational displacement and F97 shifts upward by 2.1 Å [3] [6]. These movements effectively narrow the H3K27me3 binding pocket, creating a deep hydrophobic cavity that accommodates the triazolopyrimidine core of EED226-COOH [5] [6]. This ligand-induced fit is further stabilized by hydrogen bonding between the compound's carboxyl group and the guanidinium group of Arg367—an interaction not observed in the H3K27me3-bound state [6].
The allosteric signal initiated by this binding event propagates across the PRC2 complex via two critical pathways:
These subunit-wide alterations collectively disrupt the catalytically competent architecture of PRC2. Biochemical analyses confirm that EED226-COOH binding does not cause complex dissociation but instead "locks" PRC2 in an inactive conformation, even when co-bound with SAM-competitive EZH2 inhibitors [10]. This explains the compound's ability to inhibit diverse PRC2 assemblies, including those containing catalytically hyperactive mutant EZH2 (Y641N) that are resistant to first-generation EZH2 inhibitors [1] [5].
Table 2: Conformational Rearrangements in EED Induced by EED226-COOH Binding
Structural Element | Shift Magnitude | Nature of Movement | Functional Consequence |
---|---|---|---|
Tyrosine 365 (Y365) | 120° rotation | Side chain rotation | Narrowing of aromatic cage entrance |
Phenylalanine 97 (F97) | 2.1 Å upward | Vertical displacement | Deepening of hydrophobic sub-pocket |
Arginine 367 (R367) | 0.8 Å lateral shift | Positional adjustment | Formation of salt bridge with inhibitor carboxyl |
WD40 β-propeller | 3-5° global twist | Tertiary structure distortion | Propagation of allosteric signal to EZH2 and SUZ12 |
EED226-COOH serves as the EED-targeting ligand in Proteolysis-Targeting Chimeras (PROTACs) such as UNC6852, where it is conjugated to VHL ligands via polyethylene glycol (PEG)-based linkers [2] [3]. These bivalent molecules simultaneously engage EED and the E3 ubiquitin ligase complex CRL2VHL, forming a stable ternary complex that triggers polyubiquitination of PRC2 core subunits. Structural optimization has yielded linkers that maintain <100 nM affinity for both EED and VHL while positioning lysine residues (K145 in EED, K192 in EZH2) within optimal ubiquitylation distance [2]. This results in proteasomal degradation of the entire PRC2 holocomplex—reducing cellular levels of EED, EZH2, and SUZ12 by >80% within 24 hours in diffuse large B-cell lymphoma (DLBCL) models [2].
The pharmacological disruption extends beyond protein degradation to interrupt critical feedback loops:
Notably, PROTACs incorporating EED226-COOH achieve functional outcomes distinct from catalytic inhibitors:
1. Degradation of PRC2 scaffolding functions independent of enzymatic inhibition 2. Elimination of non-catalytic oncogenic activities mediated by PRC2 subunits 3. Overcoming resistance mutations in EZH2 SET domain [2] [5]
Table 3: Mechanisms of Ternary Complex Formation and Functional Disruption
Mechanism | Key Components Involved | Biological Outcome |
---|---|---|
PROTAC-mediated ubiquitination | EED226-COOH : VHL ligand : linker | Polyubiquitylation of EED/EZH2 at specific lysines |
Proteasomal degradation | 26S proteasome | >80% reduction in EED, EZH2, SUZ12 protein levels |
Feedback loop disruption | H3K27me3 binding pocket occupation | Abolished H3K27me3-stimulated PRC2 activation |
Chromatin derepression | Reduced H3K27me3 at target gene promoters | Reactivation of tumor suppressors (e.g., CDKN2A, PRDM2) |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: